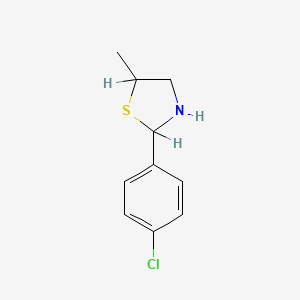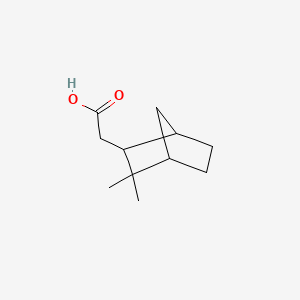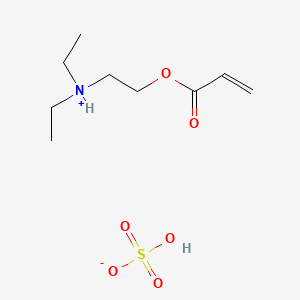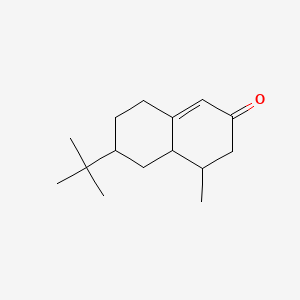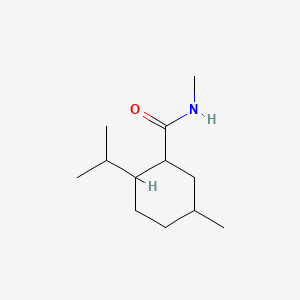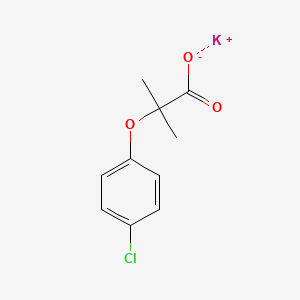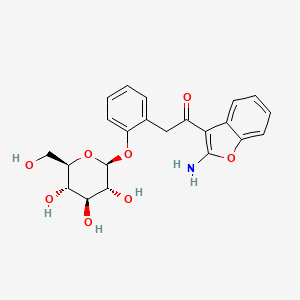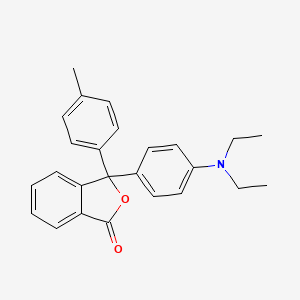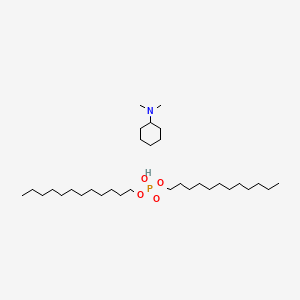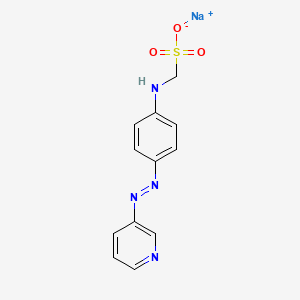
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring, an azo group, and a methanesulfonic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt typically involves the diazotization of 3-aminopyridine followed by coupling with 4-aminobenzenesulfonic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo bond. The general steps are as follows:
Diazotization: 3-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzenesulfonic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and drying are commonly employed.
化学反応の分析
Types of Reactions
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Products may include nitroso compounds or other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metals makes it valuable in spectrophotometric analyses.
Biology
In biological research, this compound can be used as a staining agent due to its azo dye properties. It helps in visualizing cellular components under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo compounds have been explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
Industrially, this compound is primarily used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and plastics.
作用機序
The mechanism of action of ((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is largely dependent on its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to the formation of stable complexes. This property is exploited in analytical chemistry for the detection of metals.
類似化合物との比較
Similar Compounds
- ((4-(2-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(4-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt
- ((4-(3-Pyridinylazo)phenyl)amino)ethanesulfonic acid, monosodium salt
Uniqueness
((4-(3-Pyridinylazo)phenyl)amino)methanesulfonic acid, monosodium salt is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the pyridine ring and the methanesulfonic acid moiety enhances its solubility and stability, making it particularly useful in various applications.
特性
CAS番号 |
59405-31-1 |
|---|---|
分子式 |
C12H11N4NaO3S |
分子量 |
314.30 g/mol |
IUPAC名 |
sodium;[4-(pyridin-3-yldiazenyl)anilino]methanesulfonate |
InChI |
InChI=1S/C12H12N4O3S.Na/c17-20(18,19)9-14-10-3-5-11(6-4-10)15-16-12-2-1-7-13-8-12;/h1-8,14H,9H2,(H,17,18,19);/q;+1/p-1 |
InChIキー |
UKSBPGNANXVSTE-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CN=C1)N=NC2=CC=C(C=C2)NCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


